

Chemical properties and structure of Inabenfide

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Compound of Interest

Compound Name: *Inabenfide*

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Inabenfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inabenfide is a synthetic chemical compound with recognized utility as both a plant growth regulator and a potential anti-inflammatory agent. Structurally classified as a diarylmethane, it possesses a chiral center, leading to distinct biological activities between its enantiomers.^[1] This technical guide provides an in-depth overview of the chemical and physical properties of **Inabenfide**, its molecular structure, and known mechanisms of action. Detailed experimental protocols for its analysis are provided, alongside visualizations of its key biological pathways. This document is intended to serve as a core technical resource for professionals engaged in agricultural science and pharmaceutical development.

Chemical and Physical Properties

Inabenfide is a white crystalline solid. Its fundamental chemical and physical properties are summarized below. While a precise boiling point is not readily available in the literature, its high melting point suggests it would be significantly higher.

Table 1: General and Physicochemical Properties of Inabenfide

Property	Value	Source
IUPAC Name	N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide	[1]
Synonyms	Seritard, CGR-811, 4'-Chloro-2'-(alpha-hydroxybenzyl)isonicotinanilide	[1][2]
CAS Number	82211-24-3	[1][2]
Molecular Formula	C ₁₉ H ₁₅ ClN ₂ O ₂	[1][2]
Molecular Weight	338.8 g/mol	[1]
Melting Point	211 °C	[3]
Boiling Point	Data not available	
LogP (Octanol-Water)	3.13	[3]

Table 2: Solubility of Inabenfide

Solvent	Solubility (at 20°C)	Source
Water (pH 7)	1.0 mg/L	[3]
Acetone	3600 mg/L	[3]
Ethanol	2350 mg/L	[3]
Ethyl Acetate	1430 mg/L	[3]
Xylene	580 mg/L	[3]

Chemical Structure

Inabenfide's structure features a central N-phenylpyridine-4-carboxamide core. A key characteristic is the 4-chloro-2-(hydroxyphenylmethyl) substituent on the phenyl ring. This substituent contains a chiral carbon, resulting in (S)- and (R)-enantiomers. The (S)-form has been shown to be the more potent enantiomer for plant growth regulation.[4]

Key Structural Features:

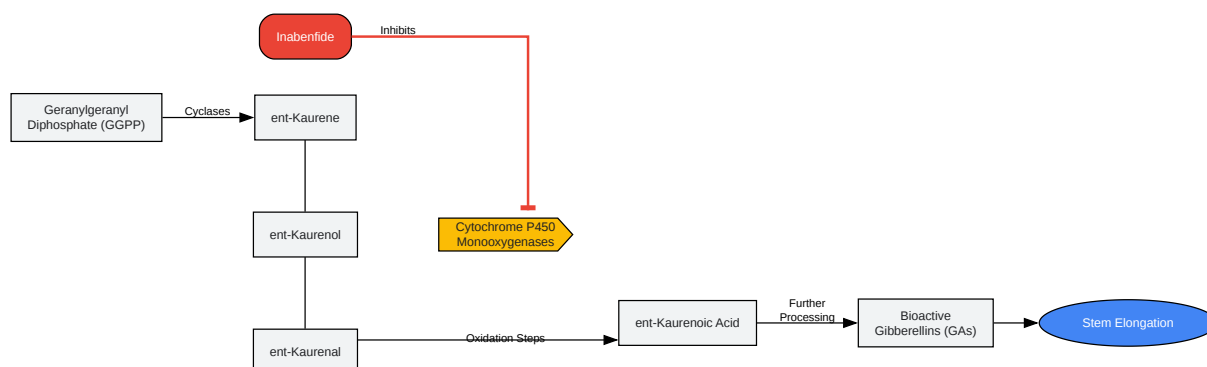
- **Pyridine Ring:** A nitrogen-containing aromatic ring.
- **Amide Linkage:** Connects the pyridine and phenyl rings.
- **Chlorinated Phenyl Ring:** A benzene ring substituted with a chlorine atom.
- **Hydroxyphenylmethyl Group:** Contains the chiral center and a hydroxyl group.

Mechanism of Action and Biological Pathways

Inabenfide exhibits distinct biological activities as a plant growth regulator and is reported to have anti-inflammatory properties.

Plant Growth Regulation: Inhibition of Gibberellin Biosynthesis

The primary mechanism of action of **Inabenfide** in plants is the inhibition of gibberellin (GA) biosynthesis.^[5] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. **Inabenfide** specifically targets and blocks cytochrome P450-dependent monooxygenases.^[5] These enzymes are responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a crucial precursor in the GA pathway.^[4] By inhibiting these steps, **Inabenfide** effectively reduces the levels of active gibberellins, leading to a dwarfing effect on treated plants.

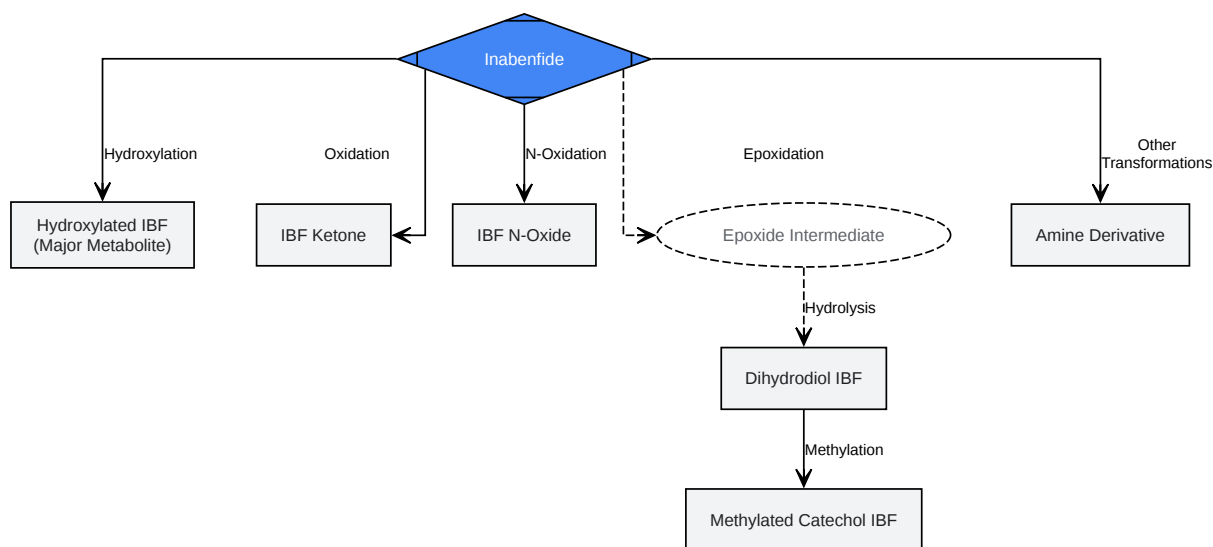


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Inhibition of Gibberellin Biosynthesis by **Inabenfide**.

Metabolism in Mammalian Systems

Studies in rats have elucidated the metabolic fate of **Inabenfide**. Following administration, the compound undergoes several biotransformations. The primary metabolites are hydroxylated forms of the parent compound. Other minor metabolites include a dihydrodiol, a methylated catechol, an N-oxide, an amine derivative, and a ketone formed by the oxidation of the carbinol group. The metabolic pathway is proposed to involve an epoxide-diol pathway and an NIH shift of the chlorine atom.



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Proposed Metabolic Pathway of **Inabenfide** in Rats.

Anti-Inflammatory Activity

While **Inabenfide** is cited as having anti-inflammatory properties, specific studies detailing its mechanism of action in this context, such as its effect on signaling pathways like NF- κ B or MAPK, are not extensively available in the public domain. Further research is required to elucidate the molecular targets and pathways responsible for this reported activity.

Quantitative Biological and Toxicity Data

Quantitative data on the biological activity and toxicity of **Inabenfide** are not widely published in readily accessible literature. The tables below are provided as a template for such data.

Table 3: Biological Activity of Inabenfide (Data Not Available)

Assay	Target	IC ₅₀ / EC ₅₀	Units
Gibberellin Biosynthesis	Cytochrome P450 Monooxygenases	N/A	N/A
Anti-inflammatory (e.g., NO production)	e.g., iNOS	N/A	N/A

Table 4: Acute Toxicity of Inabenfide (Data Not Available)

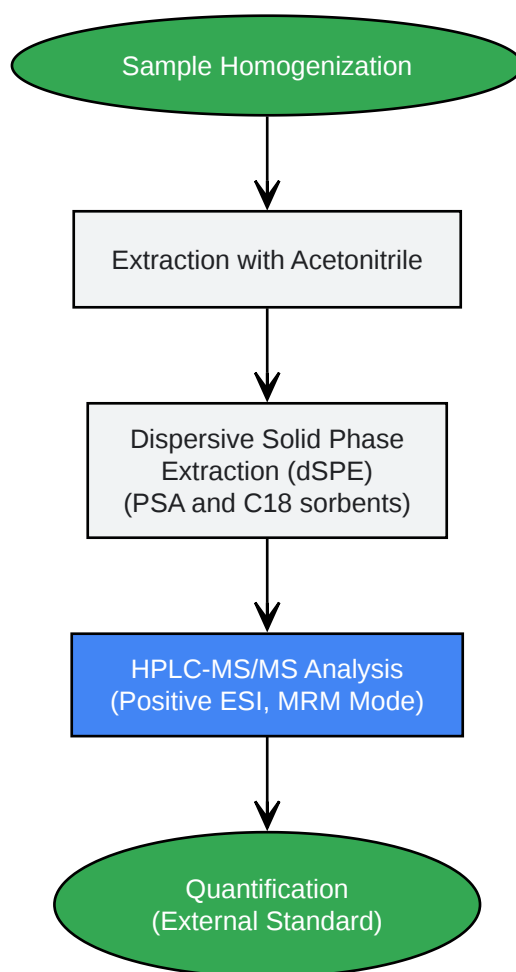
Species	Route	LD ₅₀	Units
Rat	Oral	N/A	mg/kg
Rat	Dermal	N/A	mg/kg

Experimental Protocols

The following protocols are generalized methodologies for the analysis of **Inabenfide** residues, based on established analytical techniques for pesticides.

Protocol: Determination of Inabenfide by HPLC-MS/MS

This protocol describes the extraction and analysis of **Inabenfide** from a solid matrix (e.g., food, soil).



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Workflow for HPLC-MS/MS Analysis of **Inabenfide**.

1. Sample Preparation and Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 5 minutes using a mechanical shaker. d. Add buffering salts (e.g., QuEChERS packet) and shake for another 1 minute. e. Centrifuge at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the supernatant into a 15 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents. b. Vortex for 1 minute to facilitate the removal of interfering matrix components. c. Centrifuge at 5000 rpm for 5 minutes.
3. HPLC-MS/MS Analysis: a. Collect the cleaned supernatant and filter it through a 0.22 μm filter into an autosampler vial. b. Inject the sample into an HPLC system coupled to a tandem

mass spectrometer. c. HPLC Conditions (Typical):

- Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 μ m).
- Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min. d. MS/MS Conditions (Typical):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for **Inabenfide** for quantification and confirmation.

4. Quantification: a. Prepare a matrix-matched calibration curve using a series of known concentrations of an **Inabenfide** analytical standard. b. Quantify the **Inabenfide** concentration in the sample by comparing its peak area to the calibration curve.

Protocol: Synthesis of Inabenfide (General Scheme)

A detailed, step-by-step laboratory synthesis protocol for **Inabenfide** is not widely available. However, based on its chemical structure and general synthetic methodologies for similar compounds, a plausible synthesis route involves the amidation of an aniline derivative with isonicotinic acid.

Reaction Scheme: 4-chloro-2-(hydroxyphenylmethyl)aniline + Isonicotinoyl chloride \rightarrow N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide (**Inabenfide**)

General Procedure:

- Preparation of the Amine: The starting material, 4-chloro-2-(hydroxyphenylmethyl)aniline, would first need to be synthesized or procured.
- Amide Coupling: a. Dissolve the 4-chloro-2-(hydroxyphenylmethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine). b. Cool the solution in an ice bath. c. Add a solution of isonicotinoyl chloride (or isonicotinic acid activated with a coupling agent like EDC) dropwise to the cooled amine solution with stirring. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Workup and Purification: a. Quench the reaction with water or a mild aqueous acid. b. Extract the product into an organic solvent. c. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by recrystallization or column chromatography to yield pure **Inabenfide**.

Conclusion

Inabenfide is a well-characterized molecule with a defined mechanism of action as a plant growth regulator through the inhibition of gibberellin biosynthesis. Its chemical properties and structure are established, and reliable analytical methods for its detection exist. While its metabolism in mammalian systems has been investigated, further research is needed to fully characterize its potential anti-inflammatory properties and to establish a comprehensive toxicological profile with quantitative metrics. This guide provides a foundational resource for researchers and developers working with this compound.

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